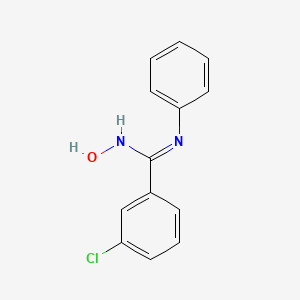

3-Chloro-N-hydroxy-N'-phenyl-benzamidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves the condensation of N-(4-fluoro) benzamidoylchloride and N-Phenyl Hydroxylamine at 0-5°C in an ether medium . The resulting white crystals of N-Hydroxy-N-Phenyl N’-4-Fluoro Phenyl benzamidine hydrochloride are separated and recrystallized from absolute alcohol .Molecular Structure Analysis

The molecular structure of “3-Chloro-N-hydroxy-N’-phenyl-benzamidine” consists of 13 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom.Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Important Organic Molecules

The compound can be used in the synthesis of biologically important organic molecules. It can be a building block in the design of molecules with fine-tuned electronic properties. These molecules can have various applications such as being multifunctional, adaptable, switchable, and having antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, and anti-protozoal properties .

Bioorthogonal Applications

The compound can be used in bioorthogonal applications with various strained alkenes and alkynes. This provides a new prospect for investigations in chemical biology .

Cellulose Cationization

As a cation-generating agent, it can be used for cellulose cationization by the exhaustion method .

Resolution of Enantiomers

It can be used to resolve 2,2’-dihydroxy-1,1’-binaphthyl enantiomers .

Synthesis of Cationic Glycogen

The compound can be used to synthesize cationic glycogen .

Quaternization of N-Aryl Chitosan Derivatives

It can be used as a quaternizing agent for the quaternization of N-aryl chitosan derivatives .

Formation of Colored Complexes with Metal Ions

The compound can react with transition metal ions to form colored complexes. These complexes can be used for the gravimetric determination of these metal ions .

Synthesis of Acrylic Acid Butyl Ester

It can be used to produce 3-(3-dimethylamino-phenyl)-acrylic acid butyl ester .

Wirkmechanismus

Target of Action

Benzamidine derivatives are known to inhibit trypsin and trypsin-like enzymes

Mode of Action

Benzamidine derivatives typically react via an sn1 or sn2 pathway, depending on the nature of the halides . The reaction involves the formation of a resonance-stabilized carbocation .

Biochemical Pathways

Benzamidine derivatives are known to affect the pathways involving trypsin and trypsin-like enzymes . These enzymes play a crucial role in various biological processes, including digestion and regulation of other proteins.

Result of Action

Benzamidine derivatives are known to inhibit trypsin and trypsin-like enzymes , which could potentially affect protein regulation and other biological processes.

Eigenschaften

IUPAC Name |

3-chloro-N-hydroxy-N'-phenylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-11-6-4-5-10(9-11)13(16-17)15-12-7-2-1-3-8-12/h1-9,17H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIQXJNJRXOWAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(C2=CC(=CC=C2)Cl)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-N-hydroxy-N'-phenyl-benzamidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2630543.png)

![N-(2,3-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2630544.png)

![(Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2630545.png)

![N-[2-Methyl-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2630549.png)

![(1R,2S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentane-1-carboxylic acid](/img/structure/B2630555.png)

![N-(2-chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2630557.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2630565.png)